molecular formula C17H14F5N3O2 B1613046 Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate CAS No. 941716-83-2

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

Cat. No. B1613046
M. Wt: 387.3 g/mol
InChI Key: CDEUDOARBGUKPM-UHFFFAOYSA-N
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Description

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperidine derivative that has a pentafluorophenyl group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It may also disrupt the cell membrane of bacteria, leading to their death.

Biochemical And Physiological Effects

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosine kinases, which are involved in the growth and proliferation of cancer cells. This compound has also been found to disrupt the cell membrane of bacteria, leading to their death.

Advantages And Limitations For Lab Experiments

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate has several advantages and limitations for lab experiments. One of the main advantages is its high potency, which allows for lower concentrations to be used in experiments. However, this compound is also highly reactive and can be difficult to handle. It may also have limited solubility in some solvents, which can make it challenging to work with.

Future Directions

There are several future directions for the study of Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
Conclusion:
In conclusion, Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate is a chemical compound that has shown potential in scientific research. It has been synthesized using various methods and has demonstrated antimicrobial and anticancer activity. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand its potential applications and mechanism of action.

Scientific Research Applications

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5N3O2/c1-8-5-23-6-10(24-8)25-4-2-3-9(7-25)17(26)27-16-14(21)12(19)11(18)13(20)15(16)22/h5-6,9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEUDOARBGUKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640312
Record name Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

CAS RN

941716-83-2
Record name Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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